An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorophenyl 8-quinolinesulfonate
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorophenyl 8-quinolinesulfonate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,4,6-Trichlorophenyl 8-quinolinesulfonate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. By elucidating the core characteristics of this compound, we aim to facilitate its effective utilization in the design and synthesis of novel therapeutic agents and chemical probes. The guide delves into the rationale behind synthetic strategies, the interpretation of analytical data, and the implications of its chemical properties for practical applications.
Introduction: Strategic Importance in Medicinal Chemistry
2,4,6-Trichlorophenyl 8-quinolinesulfonate is a sulfonate ester of significant interest in contemporary drug discovery and organic synthesis. Its molecular architecture, combining the reactive 2,4,6-trichlorophenyl sulfonate moiety with the biologically relevant quinoline scaffold, presents a unique profile for the development of novel chemical entities. The quinoline ring system is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The 2,4,6-trichlorophenyl group, on the other hand, serves as an excellent leaving group, rendering the sulfonate ester a versatile intermediate for the synthesis of sulfonamides and other derivatives[2][3].
This guide will provide an in-depth analysis of the molecule's fundamental properties, offering a scientific narrative that underscores the causal relationships between its structure and reactivity.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure.
| Identifier | Value | Source |
| Chemical Name | 2,4,6-Trichlorophenyl 8-quinolinesulfonate | - |
| CAS Number | 1171919-22-4 | |
| Molecular Formula | C₁₅H₈Cl₃NO₃S | |
| Molecular Weight | 388.65 g/mol | |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl)N=CC=C2 | - |
| InChI Key | Not Available | - |
Physicochemical Properties: A Predictive and Comparative Analysis
Properties of Precursors
A comprehensive understanding of the starting materials is paramount for predicting the properties of the final product and for optimizing its synthesis.
Table 1: Physicochemical Properties of 2,4,6-Trichlorophenol
| Property | Value | Source |
| CAS Number | 88-06-2 | |
| Molecular Formula | C₆H₃Cl₃O | |
| Molecular Weight | 197.45 g/mol | |
| Appearance | Yellow to pinkish-orange needles or orange fluffy solid | |
| Melting Point | 69 °C | |
| Boiling Point | 249 °C | |
| Water Solubility | 4,000 mg/L | |
| logP | 3.69 | |
| pKa | 6.23 at 25°C |
Table 2: Physicochemical Properties of 8-Quinolinesulfonyl Chloride
| Property | Value | Source |
| CAS Number | 18704-37-5 | |
| Molecular Formula | C₉H₆ClNO₂S | |
| Molecular Weight | 227.67 g/mol | |
| Appearance | Solid | - |
| Melting Point | 119-121 °C | - |
| Boiling Point | Decomposes | - |
| Reactivity | Reacts with water and nucleophiles | - |
Predicted Properties of 2,4,6-Trichlorophenyl 8-quinolinesulfonate
Based on the structures of the precursors and general principles of physical organic chemistry, the following properties can be predicted for the target compound.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Crystalline solid | High molecular weight and aromatic nature suggest a solid state at room temperature. |
| Melting Point | > 150 °C | The increased molecular size and rigidity compared to the precursors would lead to a higher melting point. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF) | The large, hydrophobic aromatic structure will dominate, leading to low aqueous solubility. |
| logP | > 4.5 | The combination of two lipophilic aromatic rings will result in a high octanol-water partition coefficient. |
| Stability | Stable under anhydrous conditions; susceptible to hydrolysis | The sulfonate ester linkage is prone to cleavage by water, especially under basic or acidic conditions. The 2,4,6-trichlorophenoxide is a good leaving group, facilitating this process. |
Synthesis and Mechanistic Considerations
The synthesis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate is logically approached through the esterification of 8-quinolinesulfonyl chloride with 2,4,6-trichlorophenol. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of 2,4,6-Trichlorophenyl 8-quinolinesulfonate.
Detailed Experimental Protocol (Inferred)
This protocol is inferred from established procedures for the synthesis of aryl sulfonate esters[6][7].
-
Preparation: To a solution of 2,4,6-trichlorophenol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a suitable non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).
-
Reaction: Slowly add a solution of 8-quinolinesulfonyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality in Experimental Design
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive 8-quinolinesulfonyl chloride.
-
Anhydrous Solvent: Essential to avoid side reactions, particularly the hydrolysis of the sulfonyl chloride.
-
Base: The base deprotonates the phenolic hydroxyl group of 2,4,6-trichlorophenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is chosen to avoid its direct reaction with the sulfonyl chloride.
-
Low Temperature Addition: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and minimize the formation of byproducts.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, computational methods can provide valuable predictions for spectroscopic analysis.
¹H NMR Spectroscopy
A predicted ¹H NMR spectrum would show characteristic signals for both the quinoline and the trichlorophenyl rings.
Caption: Predicted ¹H NMR signals for the target molecule.
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The protons on the quinoline ring will appear as a series of doublets, triplets, and doublets of doublets in the aromatic region (δ 7.5-9.0 ppm).
-
The two equivalent protons on the 2,4,6-trichlorophenyl ring are expected to appear as a singlet at approximately δ 7.6 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for all 15 carbon atoms in the molecule, with the carbons attached to chlorine atoms appearing at characteristic chemical shifts.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the sulfonate group and the aromatic rings.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| S=O (asymmetric stretch) | 1350-1380 |
| S=O (symmetric stretch) | 1160-1190 |
| S-O-C stretch | 1000-1050 |
| C=C (aromatic) | 1450-1600 |
| C-Cl stretch | 600-800 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 387, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the cleavage of the sulfonate ester bond.
Reactivity and Applications in Drug Development
The primary utility of 2,4,6-Trichlorophenyl 8-quinolinesulfonate lies in its role as a stable and reactive intermediate for the synthesis of sulfonamides. The 2,4,6-trichlorophenoxide is an excellent leaving group, facilitating nucleophilic attack at the sulfur atom by amines.
Sulfonamide Synthesis
The reaction with a primary or secondary amine would yield the corresponding 8-quinolinesulfonamide.
Caption: General scheme for sulfonamide synthesis.
This reactivity allows for the facile introduction of the 8-quinolinesulfonyl moiety onto a wide range of amine-containing molecules, enabling the exploration of structure-activity relationships in drug discovery programs. The stability of the 2,4,6-trichlorophenyl sulfonate ester, compared to the corresponding sulfonyl chloride, makes it a more convenient and handleable reagent[2][3].
Safety and Handling
While a specific safety data sheet for 2,4,6-Trichlorophenyl 8-quinolinesulfonate is not widely available, precautions should be based on the known hazards of its precursors.
-
2,4,6-Trichlorophenol: This compound is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing cancer[8]. It is also very toxic to aquatic life with long-lasting effects[8].
-
8-Quinolinesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage[9]. It is also reactive towards water.
Handling Recommendations:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture.
Conclusion
2,4,6-Trichlorophenyl 8-quinolinesulfonate is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its physicochemical properties, characterized by a stable yet reactive sulfonate ester, make it an ideal reagent for the synthesis of a diverse library of 8-quinolinesulfonamides. This guide has provided a comprehensive overview of its molecular characteristics, a plausible and detailed synthetic protocol, predicted analytical data, and a discussion of its reactivity and applications. By understanding the fundamental principles governing its behavior, researchers can effectively leverage this compound to advance their scientific endeavors.
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Luzung, M. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
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The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development. (n.d.). Blogger. [Link]
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Sanexen. (n.d.). Fact sheet: 2,4,6-trichlorophenol. Retrieved from [Link]
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Ngassa, F. N., et al. (2013). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Synthetic Communications, 43(16), 2199-2207. [Link]
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